Cas no 792187-67-8 (5-(bromomethyl)-2-methyl-pyridine)
5-(bromomethyl)-2-methyl-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Bromomethyl)-2-methylpyridine
- 5-BROMOMETHYL-2-METHYL-PYRIDINE
- AK-77217
- ANW-71633
- CTK8C4352
- KB-243804
- SureCN157336
- 5-(bromomethyl)-2-methyl-pyridine
- EN300-304834
- Pyridine,5-(bromomethyl)-2-methyl-
- F52459
- SCHEMBL157336
- DTXSID80622906
- FT-0714408
- CS-0455737
- AKOS012019340
- MMMHSZNSSOEFAP-UHFFFAOYSA-N
- AM85398
- Pyridine,5-(chloromethyl)-2-methyl-(6ci,9ci)
- 5-(chloromethyl)-2-methyl-Pyridine
- SB52935
- 792187-67-8
- DB-031911
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- MDL: MFCD09907657
- Inchi: 1S/C7H8BrN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3
- InChI Key: MMMHSZNSSOEFAP-UHFFFAOYSA-N
- SMILES: BrCC1=CN=C(C)C=C1
Computed Properties
- Exact Mass: 184.98401g/mol
- Monoisotopic Mass: 184.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 12.9Ų
5-(bromomethyl)-2-methyl-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B847130-10mg |
5-(Bromomethyl)-2-methylpyridine |
792187-67-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B847130-50mg |
5-(Bromomethyl)-2-methylpyridine |
792187-67-8 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B847130-100mg |
5-(Bromomethyl)-2-methylpyridine |
792187-67-8 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM126143-1g |
5-(bromomethyl)-2-methylpyridine |
792187-67-8 | 95% | 1g |
$308 | 2021-08-05 | |
| Chemenu | CM126143-5g |
5-(bromomethyl)-2-methylpyridine |
792187-67-8 | 95% | 5g |
$572 | 2021-08-05 | |
| Chemenu | CM126143-10g |
5-(bromomethyl)-2-methylpyridine |
792187-67-8 | 95% | 10g |
$795 | 2021-08-05 | |
| Chemenu | CM126143-25g |
5-(bromomethyl)-2-methylpyridine |
792187-67-8 | 95% | 25g |
$1328 | 2021-08-05 | |
| Chemenu | CM126143-1g |
5-(bromomethyl)-2-methylpyridine |
792187-67-8 | 95% | 1g |
$308 | 2024-07-23 | |
| Chemenu | CM126143-5g |
5-(bromomethyl)-2-methylpyridine |
792187-67-8 | 95% | 5g |
$572 | 2024-07-23 | |
| Chemenu | CM126143-10g |
5-(bromomethyl)-2-methylpyridine |
792187-67-8 | 95% | 10g |
$795 | 2024-07-23 |
5-(bromomethyl)-2-methyl-pyridine Suppliers
5-(bromomethyl)-2-methyl-pyridine Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-(bromomethyl)-2-methyl-pyridine
Research Brief on 5-(Bromomethyl)-2-methyl-pyridine (CAS: 792187-67-8) in Chemical Biology and Pharmaceutical Applications
5-(Bromomethyl)-2-methyl-pyridine (CAS: 792187-67-8) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its reactive bromomethyl group adjacent to a pyridine ring, serves as a critical building block in the synthesis of bioactive molecules, including kinase inhibitors, antiviral agents, and targeted therapeutics. Recent studies highlight its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for functionalized heterocycles, underscoring its importance in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-(bromomethyl)-2-methyl-pyridine in the synthesis of novel Bruton’s tyrosine kinase (BTK) inhibitors. Researchers leveraged its bromomethyl group for selective alkylation of thiol-containing intermediates, yielding compounds with improved pharmacokinetic profiles. The study reported IC50 values in the low nanomolar range, emphasizing the compound’s role in optimizing drug candidates for autoimmune diseases and B-cell malignancies.
In parallel, advancements in PROTAC (Proteolysis Targeting Chimeras) technology have utilized 5-(bromomethyl)-2-methyl-pyridine as a linker moiety. A 2024 Nature Chemical Biology paper detailed its incorporation into bifunctional degraders targeting estrogen receptors, where the pyridine ring enhanced solubility and the bromomethyl group facilitated modular conjugation to E3 ligase ligands. This approach achieved >90% target protein degradation in vitro, showcasing its potential in targeted protein degradation therapeutics.
Analytical challenges associated with 5-(bromomethyl)-2-methyl-pyridine, such as its stability under aqueous conditions, were addressed in a recent Organic Process Research & Development article (2024). The study proposed a modified purification protocol using anhydrous solvents and inert atmospheres, improving yield by 22% for large-scale GMP production. Stability studies under varying pH conditions further informed formulation strategies for derivatives.
Emerging applications extend to radiopharmaceuticals, where the bromine atom in 5-(bromomethyl)-2-methyl-pyridine enables isotopic exchange for 76Br/18F labeling. A 2023 Journal of Nuclear Medicine report highlighted its use in PET tracer development for neuroinflammation imaging, achieving 94% radiochemical purity and high blood-brain barrier permeability in preclinical models.
Ongoing clinical trials (NCT05678984) investigating 5-(bromomethyl)-2-methyl-pyridine-derived CDK4/6 inhibitors underscore its translational relevance. Preliminary Phase I data show favorable safety profiles and objective responses in HR+ breast cancer patients, with detailed mechanistic studies elucidating its role in circumventing kinase inhibitor resistance pathways.
Future research directions include computational modeling to predict reactivity patterns of 5-(bromomethyl)-2-methyl-pyridine in diverse chemical environments, as well as exploration of its enantioselective applications in asymmetric synthesis. The compound’s unique reactivity profile continues to position it as a cornerstone in the development of next-generation therapeutics and chemical probes.
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